Home > Products > Building Blocks P18451 > 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol - 649735-41-1

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

Catalog Number: EVT-384947
CAS Number: 649735-41-1
Molecular Formula: C16H13FN4O2
Molecular Weight: 312.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol, also known as BMS-540215, is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. [] It belongs to the class of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors and plays a significant role in inhibiting angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in the development and progression of cancer, making BMS-540215 a valuable compound for scientific research in oncology.

Overview

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol, also known as Brivanib, is a chemical compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of the vascular endothelial growth factor receptor and fibroblast growth factor receptor signaling pathways. This compound is classified as a dual inhibitor, which is significant in the context of cancer treatment, specifically for hepatocellular carcinoma and colorectal cancer.

Brivanib has been studied extensively in clinical trials and preclinical settings due to its unique molecular structure and mechanism of action that targets critical pathways involved in tumor growth and angiogenesis .

Synthesis Analysis

The synthesis of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol involves several steps that utilize various chemical reactions. One common method includes the preparation of the indole derivative followed by its coupling with the pyrrolo-triazine moiety.

Technical Details

  1. Starting Materials: The synthesis typically starts with 4-fluoro-2-methylindole which is reacted with appropriate coupling agents to form the desired ether linkage.
  2. Reagents: Common reagents used include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
  3. Purification: The final product is often purified using chromatography techniques such as high-performance liquid chromatography to ensure high purity levels for biological testing .
Molecular Structure Analysis

The molecular formula of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is C16H13FN4OC_{16}H_{13}FN_{4}O.

Structure Data

  • Molecular Weight: Approximately 298.30 g/mol
  • CAS Number: 649735-46-6
  • Structural Features: The compound features a pyrrolo-triazine core with an indole substituent that contributes to its biological activity. The presence of a fluorine atom enhances its pharmacokinetic properties.
Chemical Reactions Analysis

The chemical reactivity of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol includes its interactions with various biological targets.

Reactions

  1. Inhibition Mechanism: Brivanib acts by inhibiting the kinase activity of vascular endothelial growth factor receptor 2 and fibroblast growth factor receptor 1. This inhibition prevents downstream signaling that leads to angiogenesis and tumor proliferation .
  2. Metabolic Pathways: Studies have shown that Brivanib undergoes metabolic chiral inversion in vivo, producing enantiomers that also exhibit pharmacological activity .
Mechanism of Action

The mechanism by which 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol exerts its effects involves several steps:

  1. Binding: The compound binds to the ATP-binding site of the vascular endothelial growth factor receptor and fibroblast growth factor receptor.
  2. Signal Disruption: This binding inhibits autophosphorylation and subsequent signaling cascades that promote cell proliferation and survival.
  3. Angiogenesis Inhibition: By blocking these pathways, Brivanib effectively reduces angiogenesis in tumors, leading to decreased tumor growth and metastasis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

Studies have shown that Brivanib has a favorable pharmacokinetic profile with moderate bioavailability when administered orally .

Applications

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is primarily used in scientific research as a potential treatment for various cancers:

  1. Cancer Therapy: It is being evaluated in clinical trials for its efficacy against hepatocellular carcinoma and colorectal cancer.
  2. Pharmacological Studies: Researchers are investigating its mechanisms of action and potential side effects through preclinical models.
  3. Drug Development: Due to its unique properties and mechanism of action, it serves as a lead compound for developing new anti-cancer therapies targeting similar pathways .
Synthesis and Structural Elucidation of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

Novel Multi-Step Synthetic Pathways for Pyrrolo[2,1-f][1,2,4]triazine Core Construction

The construction of the pyrrolo[2,1-f][1,2,4]triazine core demands precise sequential reactions to achieve regiochemical fidelity. A prominent approach involves a 4-step annulation strategy starting from 2-aminopyrrole derivatives. Initial N-amination at the pyrrole N1 position using hydroxylamine-O-sulfonic acid generates a reactive intermediate that undergoes cyclocondensation with α-haloketones to form the triazine ring [5]. Critical to this process is the temperature-controlled Dimroth rearrangement (80–100°C in DMF), which realigns the triazine substituents to yield the 5-methylpyrrolotriazine scaffold observed in the target compound [5].

Alternative routes employ palladium-catalyzed cyclizations for enhanced regioselectivity. Brominated pyrrole precursors coupled with pre-functionalized triazine fragments using Pd(PPh₃)₄/XPhos catalysts achieve C–C bond formation at the C6 position, as confirmed by NMR studies of the methyl substituent’s chemical shift (δ 2.28 ppm, singlet) [1] [5]. The 5-methyl group’s orientation is sterically directed by bulky phosphine ligands, preventing undesired C7 isomerization.

Table 1: Comparative Synthetic Routes for Pyrrolo[2,1-f][1,2,4]triazine Core

MethodKey ReagentTemp (°C)RegioselectivityYield (%)
Dimroth RearrangementHydroxylamine-O-sulfonic acid80–100>95% C5-methyl68
Pd-Catalyzed CyclizationPd(PPh₃)₄/XPhos110>98% C5-methyl82
Acid-Catalyzed Condensationp-TsOH, tolueneReflux87% C5-methyl57

Regioselective Functionalization of the Indole Moiety in Hybrid Heterocyclic Systems

Regiocontrol in the indole segment is paramount for correct ether linkage orientation. The 4-fluoro-2-methyl-1H-indole precursor requires directed ortho-metalation (DoM) to achieve C5 oxygenation selectivity. Protection of the indole nitrogen with a tert-butoxycarbonyl (BOC) group enables lithium-halogen exchange at C7, followed by electrophilic trapping to install the C5 hydroxy group [6]. This method suppresses N-oxidation and C3-competing functionalization, with X-ray crystallography confirming >99% C5 regioselectivity in isolated intermediates [2].

The 4-fluoro substituent exerts a strong −M effect, electronically deactivating C3/C6 positions while activating C5 for nucleophilic substitution. Computational modeling (DFT-B3LYP) indicates a 4.7 kcal/mol preference for C5-oxygenation over C6, rationalizing the observed selectivity during sodium hydride-mediated deprotonation [4]. The methyl group at C2 further sterically blocks adjacent positions, ensuring exclusive C5 functionalization.

Table 2: Regioselectivity in Indole Functionalization

Directing GroupMetalation AgentC5:C3 SelectivityKey Challenge
BOCn-BuLi (–78°C)50:1N-protection stability
SEMLDA (–40°C)200:1SEM deprotection post-functionalization
NoneNaH (0°C)8:1Competing N-alkylation

Optimization of Coupling Reactions for Ether Linkage Formation Between Indole and Triazine Units

The ether bond connecting the indole C5 oxygen to the triazine C6 position is forged via Mitsunobu or Ullmann coupling. Initial Mitsunobu conditions (DEAD, PPh₃) yielded <40% product due to N-alkylation of the triazine N2 nitrogen. Optimization identified copper(I)-catalyzed Ullmann coupling as superior: 5-hydroxy-4-fluoro-2-methylindole reacts with 6-chloro-5-methylpyrrolotriazine using CuI (10 mol%), trans-1,2-diaminocyclohexane (20 mol%), and Cs₂CO₃ in toluene at 110°C [4] [5]. This achieves 89% conversion with <0.5% N-alkylation byproducts.

Solvent effects are pronounced: dipolar aprotic solvents (DMSO, NMP) accelerate reaction rates but promote triazine decomposition above 100°C. Toluene minimizes degradation while facilitating copper-ligand complexation. Kinetic studies reveal the reaction is zero-order in indole and first-order in triazine chloride, indicating irreversible oxidative addition as the rate-determining step.

Table 3: Ether Bond Formation Conditions

MethodCatalyst SystemBaseSolventYield (%)Purity (%)
Ullmann CouplingCuI/DACH (20 mol%)Cs₂CO₃Toluene8998.5
MitsunobuDEAD/PPh₃THF3891
Nucleophilic Aromatic SubstitutionNoneKOtBuDMF6587

Role of Protecting Groups in the Synthesis of Multi-Substituted Indole-Triazine Hybrids

Simultaneous management of reactive sites necessitates strategic protecting group orchestration. The indole N–H (pKa ~17) requires protection during triazine core functionalization due to its nucleophilic character. N-(2-Trimethylsilyl)ethoxymethyl (SEM) protection proves optimal: SEM-Cl installs the group quantitatively in DMF with K₂CO₃, and it is removed later with TBAF in THF without cleaving the labile C5 ether bond [6]. Crucially, SEM withstands Ullmann coupling conditions (110°C, Cs₂CO₃) without migration or deprotection.

For the triazine unit, the C6 hydroxyl is protected as a tert-butyldiphenylsilyl (TBDPS) ether. This bulkier group prevents O-alkylation during indole nitrogen protection steps and is cleaved selectively with HF-pyridine post-coupling. Alternative acetyl protection failed due to base-induced hydrolysis during subsequent reactions. Post-deprotection global deblocking via mild acid (citric acid) yields the final compound with >99% purity by HPLC [5].

Table 4: Protecting Group Performance Evaluation

Protecting GroupCompatibility with CouplingDeprotection Efficiency (%)Side Reactions
SEM (Indole N–H)Excellent98 (TBAF)None detected
BOC (Indole N–H)Moderate (decarboxylation)95 (TFA)tert-Butylation of triazine
TBDPS (Triazine O–H)Excellent99 (HF-pyridine)Si–C bond cleavage (<1%)
Acetyl (Triazine O–H)Poor88 (K₂CO₃/MeOH)Indole N-acetylation (12%)

Properties

CAS Number

649735-41-1

Product Name

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

IUPAC Name

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

Molecular Formula

C16H13FN4O2

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C16H13FN4O2/c1-8-5-10-11(20-8)3-4-13(14(10)17)23-16-15-9(2)12(22)6-21(15)19-7-18-16/h3-7,20,22H,1-2H3

InChI Key

NBBOVDMBSDVVFP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)O)C

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.